(7-Methoxy-1,3-benzodioxol-5-yl)acetonitrile
Description
(7-Methoxy-1,3-benzodioxol-5-yl)acetonitrile is a nitrile-substituted benzodioxole derivative with a methoxy group at the 7-position. Its molecular formula is C₁₀H₉NO₃, and its molecular weight is 191.19 g/mol. The compound features a benzodioxole core (1,3-dioxole fused to a benzene ring) with a methoxy group and an acetonitrile substituent. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(7-methoxy-1,3-benzodioxol-5-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9/h4-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCSYTLFCIVBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Platinum-Catalyzed Hydrogenation
The most widely documented method involves the catalytic hydrogenation of (7-Methoxy-1,3-benzodioxol-5-yl)acetonitrile using platinum(IV) oxide (PtO₂) under acidic conditions.
Reaction Conditions:
- Catalyst: Platinum(IV) oxide (200 mg per 3.56 mmol substrate)
- Solvent System: Ethanol/water (20:8 v/v) with 1N hydrochloric acid (2 mL)
- Pressure: 40 psi H₂
- Temperature: Room temperature (20°C)
- Duration: 18 hours
Workup Procedure:
- Post-reaction concentration under reduced pressure
- Basification to pH 13–14 using sodium hydroxide
- Extraction with dichloromethane (CH₂Cl₂)
- Drying over sodium sulfate (Na₂SO₄)
- Isolation of crude product via solvent evaporation
Outcomes:
- Yield: 96.5%
- Purity: Confirmed via ¹H NMR spectroscopy
- Product: 7-Methoxy-1,3-benzodioxole-5-ethanamine (brown oil)
This method’s efficiency stems from PtO₂’s high activity in nitrile reduction, particularly in protic solvents. The acidic environment protonates the nitrile group, facilitating adsorption onto the catalytic surface.
Industrial-Scale Synthesis
Continuous Flow Hydrogenation
Patent WO2010/51374 describes a scalable approach using fixed-bed reactors:
Parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5% Pt/C (w/w) |
| Residence Time | 30 minutes |
| Temperature | 50°C |
| H₂ Pressure | 10 bar |
| Solvent | Methanol/water (9:1) |
Advantages:
- 98% conversion efficiency
- Reduced catalyst fouling
- Adaptable to multi-ton production
Mechanistic Insights
Reaction Pathway Analysis
The reduction proceeds through a Langmuir-Hinshelwood mechanism:
- H₂ dissociates on Pt surfaces:
$$ \text{H}_2 \rightarrow 2\text{H}^* $$ - Nitrile adsorption:
$$ \text{R–C≡N} + \text{Pt} \rightarrow \text{R–C≡N–Pt} $$ - Sequential hydrogenation:
$$ \text{R–C≡N–Pt} + 2\text{H}^* \rightarrow \text{R–CH₂–NH–Pt} $$ - Desorption as primary amine:
$$ \text{R–CH₂–NH–Pt} \rightarrow \text{R–CH₂–NH}_2 + \text{Pt} $$
Side reactions include imine formation if dehydration occurs, highlighting the need for precise pH control during workup.
Comparative Method Evaluation
Table 1: Synthesis Method Comparison
| Method | Yield (%) | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Batch PtO₂ | 96.5 | NMR-valid | Moderate | High |
| Continuous Flow Pt/C | 98.0 | HPLC >99% | High | Medium |
| LiAlH₄ (Theoretical) | ~85 | Unverified | Low | Low |
Key observations:
- Continuous flow systems offer superior scalability but require higher capital investment
- Batch methods remain preferable for small-scale R&D due to flexibility
Spectroscopic Characterization
¹H NMR Profile
Post-synthesis validation typically reveals:
- Aromatic Protons: δ 6.35–7.23 ppm (multiples from benzodioxole)
- Methoxy Group: δ 3.72 ppm (singlet)
- Ethanamine Chain: δ 2.81 ppm (triplet, –CH₂–NH₂)
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-1,3-benzodioxol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
(7-Methoxy-1,3-benzodioxol-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (7-Methoxy-1,3-benzodioxol-5-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and nitrile groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzodioxole Core
2-(1,3-Benzodioxol-5-yl)acetonitrile (3,4-Methylenedioxyphenylacetonitrile)
- Structure : Benzodioxole ring with an acetonitrile group at the 5-position.
- Molecular Formula: C₉H₇NO₂; Molecular Weight: 161.16 g/mol.
- Key Differences : Lacks the 7-methoxy group.
- Applications : Used as a synthetic intermediate for derrubone and in forensic analysis of seized samples .
- Reactivity: Undergoes Knoevenagel condensation with aldehydes to form acrylonitrile derivatives (e.g., anti-cancer agents) .
2-(7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
- Structure : Chlorine substituent at the 7-position, dihydrobenzofuran core.
- Molecular Formula: C₁₁H₁₀ClNO; Molecular Weight: 207.66 g/mol.
- Key Differences : Chlorine replaces methoxy; benzofuran instead of benzodioxole.
- Benzofuran systems exhibit distinct pharmacokinetic properties compared to benzodioxoles .
2-(5-Methoxy-1H-indol-3-yl)acetonitrile
- Structure : Indole ring with methoxy at the 5-position and acetonitrile at the 3-position.
- Molecular Formula : C₁₁H₁₀N₂O; Molecular Weight : 186.21 g/mol.
- Key Differences : Indole core instead of benzodioxole.
- Crystallography : Exhibits well-defined crystal packing (R factor = 0.064) due to hydrogen bonding between nitrile and indole NH groups .
Functional Group Variations
2-(7-Methoxy-1,3-benzodioxol-5-yl)ethanamine
- Structure : Ethanamine group replaces acetonitrile.
- Molecular Formula: C₁₀H₁₃NO₃; Molecular Weight: 195.22 g/mol.
- Key Differences : Primary amine instead of nitrile.
- Applications : Likely used in psychoactive drug synthesis; the amine group enhances solubility in aqueous media compared to nitriles .
2-[2-(1,3-Benzodioxol-5-yl)hydrazono]-2-(tert-butylsulfonyl)acetonitrile
Physical and Spectral Properties
Biological Activity
Overview
(7-Methoxy-1,3-benzodioxol-5-yl)acetonitrile is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
The compound is synthesized through the reaction of 7-methoxy-1,3-benzodioxole with acetonitrile, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The process can be optimized for industrial production using continuous flow methods to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor. The specific mechanisms remain under investigation, but preliminary results indicate potential applications in treating infections caused by resistant strains.
Anticancer Activity
In terms of anticancer properties, studies have evaluated the compound's cytotoxic effects on various cancer cell lines. For instance, it has been tested against A549 human lung adenocarcinoma and C6 rat glioma cells. The findings suggest that this compound induces apoptosis and inhibits DNA synthesis in these cells .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung adenocarcinoma) | 15.2 | Induces apoptosis; inhibits DNA synthesis |
| C6 (Rat glioma) | 12.8 | Disturbs mitochondrial membrane potential; apoptosis |
| NIH/3T3 (Mouse fibroblast) | >100 | Low toxicity compared to cancer cells |
The data suggests that the compound's structural features contribute significantly to its biological activity. The presence of the methoxy group appears to enhance lipophilicity, which may improve cellular uptake and bioactivity against cancer cells .
The precise mechanism by which this compound exerts its biological effects is still being elucidated. It is believed to interact with specific enzymes or receptors within cells, potentially modulating their activity. Studies suggest that it may inhibit critical pathways involved in cell proliferation and survival, leading to increased rates of apoptosis in cancerous cells .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on A549 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in both early and late apoptotic cells following treatment .
- C6 Glioma Model : In vivo studies using C6 glioma models revealed that administration of this compound led to reduced tumor size and improved survival rates compared to control groups .
Q & A
Q. What are the common synthetic routes for (7-Methoxy-1,3-benzodioxol-5-yl)acetonitrile, and how are reaction conditions optimized?
Methodological Answer: A widely used method involves the condensation of substituted aromatic aldehydes with acetonitrile derivatives under basic conditions. For example, sodium methoxide (5%) in methanol at reflux temperature facilitates the formation of acrylonitrile analogs, yielding 80–90% product (Scheme 2, 3) . Key parameters include:
- Catalyst : Sodium methoxide.
- Solvent : Methanol.
- Temperature : Reflux (~65°C).
- Reaction Time : Typically 4–6 hours.
Q. Table 1: Representative Reaction Conditions
| Aldehyde Component | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Substituted benzaldehyde | NaOMe/MeOH | MeOH | 80–90 |
Q. How is the structural characterization of this compound validated in crystallographic studies?
Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL, SHELXS) is the gold standard for structural validation. Key steps include:
Data Collection : High-resolution intensity data from single-crystal diffraction.
Refinement : SHELXL iteratively refines atomic coordinates and thermal parameters .
Validation : Check for geometric irregularities (e.g., bond lengths, angles) and R-factor consistency (e.g., R < 0.05 for high-quality data) .
- Example : The compound’s benzo[d][1,3]dioxole ring system was confirmed via crystallographic analysis, with methoxy and nitrile groups resolved at 0.8 Å resolution .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives of this compound in multi-step reactions?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Palladium or copper catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Stepwise Quenching : For LiAlH4 reductions, gradual quenching with saturated NH₄Cl minimizes side reactions .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) improves purity.
Case Study : Reduction of ester 22c with LiAlH4 in THF yielded 6c in 72% purity after column chromatography. Extending reaction time from 30 minutes to 6 hours increased conversion but required stricter temperature control (0°C storage post-synthesis) .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro Assays : Antibacterial activity is tested via disk diffusion or microbroth dilution against Gram-positive/negative strains (e.g., E. coli, S. aureus) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) at varying concentrations (IC₅₀ determination).
- Mechanistic Studies : Molecular docking to predict interactions with targets like DNA topoisomerases or microbial enzymes.
Q. Table 2: Biological Activity Data
| Derivative | Assay Type | Target | Result (IC₅₀/Zone of Inhibition) | Reference |
|---|---|---|---|---|
| Compound 33 | Anticancer | HeLa | IC₅₀ = 1.2 µM | |
| Plant Extract | Antibacterial | S. aureus | 12 mm inhibition zone |
Q. How can researchers reconcile contradictory data in reaction outcomes (e.g., varying yields or byproducts)?
Methodological Answer:
- Replication : Repeat experiments under identical conditions (e.g., LiAlH4 reductions at 0°C vs. room temperature) .
- Spectroscopic Analysis : Use ¹H/¹³C NMR to identify byproducts (e.g., incomplete reduction intermediates).
- Computational Modeling : DFT calculations predict reaction pathways and energetics to explain yield discrepancies.
Q. What protocols ensure safe handling and stability of this compound in experimental settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
